molecular formula C11H21NO2 B1288320 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 124830-45-1

Tert-butyl 4-aminocyclohexane-1-carboxylate

Cat. No.: B1288320
CAS No.: 124830-45-1
M. Wt: 199.29 g/mol
InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

Tert-butyl 4-aminocyclohexane-1-carboxylate is systematically named according to IUPAC guidelines as tert-butyl 4-aminocyclohexane-1-carboxylate. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{NO}_{2} $$, with a molecular weight of 199.29 g/mol. Key identifiers include:

  • CAS Registry Numbers : 124830-45-1 (racemic mixture), 1022159-15-4 (trans isomer).
  • SMILES Notation : $$ \text{O=C(C1CCC(N)CC1)OC(C)(C)C} $$.

The compound belongs to two primary chemical classes:

  • Cyclohexane derivatives : Characterized by a six-membered carbocyclic ring with amino and carboxylate functional groups.
  • Carbamates : The tert-butoxycarbonyl (Boc) group protects the amine, rendering it inert under basic conditions.

Table 1: Key Structural and Classification Data

Property Value/Description
Molecular Formula $$ \text{C}{11}\text{H}{21}\text{NO}_{2} $$
IUPAC Name tert-butyl 4-aminocyclohexane-1-carboxylate
Functional Groups Boc-protected amine, carboxylate ester
Stereoisomerism Cis-trans isomerism at C1 and C4 positions

Historical Development and Significance in Organic Chemistry

The compound emerged in the late 20th century as a strategic intermediate in peptide synthesis and pharmaceutical design. Key milestones include:

  • 1990s : Initial synthesis via catalytic hydrogenation of 4-aminobenzoic acid derivatives, yielding racemic mixtures.
  • 2000s : Development of stereoselective methods using bases like potassium hydroxide or sodium alkoxides to favor trans isomers.
  • 2010s : Optimization of one-pot synthesis routes for industrial-scale production, achieving trans:cis ratios up to 4:1.

Its significance stems from two roles:

  • Boc Protection : The tert-butoxycarbonyl group shields amines during multistep syntheses, enabling selective reactions at other sites.
  • Conformational Rigidity : The cyclohexane ring’s chair conformation stabilizes transition states in stereospecific reactions.

Stereochemical Significance and Isomeric Forms

The compound exhibits cis-trans isomerism due to the spatial arrangement of the amino and carboxylate groups on the cyclohexane ring.

Key Stereochemical Features:

  • Trans Isomer (1R,4R) :
    • Predominates in synthetic routes due to thermodynamic stability.
    • Adopts a chair conformation with axial amine and equatorial carboxylate, minimizing steric hindrance.
  • Cis Isomer (1S,4R) :
    • Less stable, often requiring chromatographic separation.
    • Used in niche applications like spirocyclic compound synthesis.

Table 2: Comparative Properties of Stereoisomers

Property Trans Isomer Cis Isomer
Melting Point 51–53°C Not well-documented
Synthetic Yield 62–73% <20%
HPLC Retention Time 8.2 min (C18 column) 6.9 min (C18 column)

Synthetic Control :

  • Base-Mediated Isomerization : Treatment with K$$2$$CO$$3$$ in acetone converts cis to trans isomers via carbocation intermediates.
  • Crystallization : Selective precipitation of trans isomers from aprotic solvents enhances purity.

This stereochemical flexibility enables tailored applications in drug design, such as modulating bioavailability and target binding.

Properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZRQLZSNTGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595677
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124830-45-1
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-aminocyclohexane-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-aminocyclohexane-1-carboxylate primarily involves the protection of the amino group of trans-4-aminocyclohexane carboxylic acid by introduction of the tert-butyl carbamate protecting group. The most common synthetic routes include:

These methods are typically carried out under mild conditions with solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF), and bases like triethylamine or sodium hydroxide.

Detailed Synthetic Routes and Reaction Conditions

Step Reagents & Conditions Description Notes
1 trans-4-aminocyclohexane carboxylic acid + di-tert-butyl dicarbonate + triethylamine; solvent: DMF; room temperature; 18 h Formation of tert-butyl carbamate protecting group on amino group Mild conditions favor trans isomer stability; reaction time optimized for complete conversion
2 trans-4-aminocyclohexanecarboxylic acid + tert-butyl chloroformate + triethylamine; solvent: DCM or THF; 0-25 °C Alternative Boc protection method Requires anhydrous conditions to prevent hydrolysis
3 Chiral ligand reagent (tert-butyl sulfinyl amine) + 4-oxocyclohexane carboxylic ester + reduction (e.g., catalytic hydrogenation) Stereoselective synthesis with high trans selectivity Useful for industrial scale-up with enhanced stereocontrol

Mechanistic Insights and Optimization

  • Base Role: Triethylamine or sodium hydroxide acts to neutralize the acid formed during carbamate formation and to activate the amino group for nucleophilic attack.
  • Solvent Choice: DMF and DCM are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
  • Temperature Control: Reactions are generally performed at room temperature or slightly below (0–25 °C) to minimize side reactions and racemization.
  • Reaction Time: Typically 12–24 hours to ensure complete conversion without decomposition.

Industrial and Scale-Up Considerations

  • Continuous flow reactors have been employed to improve yield and purity by precise control of reaction parameters.
  • Use of chiral ligands and reductive amination steps enhances stereoselectivity, critical for pharmaceutical applications.
  • Purification is commonly achieved by crystallization, trituration, or column chromatography using solvents such as diisopropyl ether, hexane, or ethyl acetate.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Base Temperature Yield & Purity Notes
Boc protection with di-tert-butyl dicarbonate trans-4-aminocyclohexane carboxylic acid Di-tert-butyl dicarbonate DMF Triethylamine Room temp (~25 °C) High yield, >95% purity after workup
Boc protection with tert-butyl chloroformate trans-4-aminocyclohexane carboxylic acid tert-butyl chloroformate DCM or THF Triethylamine 0–25 °C High stereoselectivity, requires anhydrous conditions
Chiral ligand mediated reductive amination 4-oxocyclohexane carboxylic ester tert-butyl sulfinyl amine, H2 catalyst Various N/A Variable Industrial scale, high trans selectivity

Research Findings and Analytical Data

  • Stereochemistry: The trans configuration is favored due to its conformational stability and is confirmed by NMR spectroscopy through coupling constants analysis.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm >95% purity and correct molecular weight (approx. 199.29 g/mol for free base, 235.75 g/mol for hydrochloride salt).
  • Crystallization: Recrystallization from diisopropyl ether or ethyl acetate improves purity and removes cis isomer contaminants.
  • Stability: Storage under inert atmosphere at 2–8 °C in light-resistant containers prevents hydrolysis and oxidation.

Notes on Related Patents and Literature

  • Patent WO2003078381 describes the use of sodium hydroxide or potassium tert-butoxide as bases for Boc protection and emphasizes crystallization and trituration for purification.
  • Patent WO2017134212A1 outlines a one-pot process for preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans ratio, highlighting the separation of cis and trans isomers using potassium carbonate treatment.

Chemical Reactions Analysis

Amino Group Protection Reactions

The primary amino group undergoes protection to prevent undesired reactivity during subsequent synthetic steps. Common methods include:

Boc Protection with Di-tert-butyl Dicarbonate

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or NaOH
  • Conditions : Room temperature in solvents like dichloromethane (DCM) or ethanol .
  • Mechanism : Nucleophilic attack by the amino group on Boc₂O, forming a carbamate.
  • Outcome : Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid derivatives (>95% trans selectivity) .

Alternative Protecting Groups

Protecting AgentConditionsProductSource
Benzyloxycarbonyl chlorideNaOH, ethanol/water solventBenzyloxycarbonyl (Cbz)-protected amine
Trifluoroacetic acid (TFA)Deprotection under acidic pHFree amine regeneration

Ester Hydrolysis

The tert-butyl ester group is hydrolyzed to carboxylic acid under alkaline conditions:

  • Reagents : NaOH, LiOH, or KOH
  • Conditions : Hydrolysis in ethanol/water at 60–80°C .
  • Mechanism : Base-mediated nucleophilic cleavage of the ester bond.
  • Outcome : Trans-4-aminocyclohexanecarboxylic acid (isolated as sodium salt) .

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA), HCl (aqueous or gaseous)
  • Conditions : 1–5 equivalents of acid in DCM or ethyl acetate at 0–25°C .
  • Mechanism : Acid-catalyzed cleavage of the carbamate bond.
  • Outcome : Regeneration of free amine (trans-4-aminocyclohexanecarboxylic acid) .

Reductive Amination

The compound participates in stereoselective reductive amination for chiral synthesis:

  • Reagents : Chiral tert-butyl sulfinamide, Lewis acids (e.g., Ti(OiPr)₄), NaBH₄
  • Conditions : Solvents like THF at −10°C to room temperature .
  • Mechanism : Imine formation followed by stereoselective reduction.
  • Outcome : High trans-diastereomer ratios (>95%) .

Oxidation Reactions

Though less common, oxidation of the amino group has been explored:

  • Reagents : KMnO₄, H₂O₂
  • Conditions : Aqueous acidic or neutral media .
  • Outcome : Potential formation of nitro or hydroxylamine derivatives (requires further validation).

Comparative Reaction Pathways

Reaction TypeReagents/ConditionsKey ProductsSelectivity
Boc ProtectionBoc₂O, NaOH, ethanolBoc-protected cyclohexane carboxylate>95% trans
Ester HydrolysisNaOH (2–3 eq.), ethanol/water, 80°CTrans-4-aminocyclohexanecarboxylic acid>99% yield
Deprotection (Boc)TFA (1–5 eq.), DCM, 25°CFree amineQuantitative

Industrial-Scale Optimization

  • Catalysis : Lewis acids (e.g., Ti(OiPr)₄) enhance reductive amination efficiency .
  • Purification : Recrystallization in diisopropyl ether or hexane achieves >97% purity .
  • Yield Improvements : Continuous flow reactors reduce reaction times by 40% .

Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl 4-aminocyclohexane-1-carboxylate is recognized as a valuable pharmaceutical intermediate. Its chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The compound can be transformed into various bioactive molecules targeting specific biological pathways, making it a candidate for drug development.

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound can facilitate the preparation of heterocyclic compounds and other functionalized cyclohexane derivatives. The presence of both amine and ester functional groups enables diverse chemical transformations, including:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution.
  • Reduction Reactions : It can be reduced to yield different amine derivatives.
  • Oxidation Reactions : Under certain conditions, it can undergo oxidation to produce carboxylic acids or other oxidized products.

These transformations are significant for modifying the compound for specific applications in pharmaceuticals or materials science.

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structural characteristics indicate potential interactions with biological targets such as receptors or enzymes, making it a candidate for further pharmacological evaluation.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, utilizing techniques such as:

  • Binding Affinity Studies : To assess how well the compound interacts with specific enzymes or receptors.
  • Inhibition Studies : Evaluating its role as an inhibitor in metabolic pathways.

These studies are crucial for understanding its therapeutic effects and guiding further development.

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of this compound in asymmetric synthesis. In this study, it was reacted with di-tert-butyl dicarbonate in the presence of triethylamine, achieving high stereoselectivity for the trans isomer with over 95% yield. This highlights its efficiency as a chiral building block in pharmaceutical applications.

Case Study 2: Interaction with Biological Targets

Another study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could act as an inhibitor, providing insights into its potential therapeutic applications in diseases where these enzymes play critical roles.

Mechanism of Action

The mechanism of action of tert-butyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with tert-butyl 4-aminocyclohexane-1-carboxylate but differ in ring systems, substituents, or functional groups:

(a) Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (CAS: Not provided)
  • Structure: Cyclopentane ring with a tert-butyl ester, ethyl substituent, and aminomethyl group.
  • Key Differences : Smaller cyclopentane ring and additional ethyl group alter steric effects and conformational flexibility compared to the cyclohexane analogue.
  • Synthesis : Prepared via LAH reduction of a diester, followed by mesylation and amination .
(b) Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS: 710973-92-5)
  • Structure : Seven-membered diazepane ring with a cyclopropylmethyl substituent.
  • The cyclopropylmethyl group increases lipophilicity .
(c) Tert-butyl 4-amino-5-phenylazepane-1-carboxylate (CAS: 1353989-57-7)
  • Structure : Azepane (seven-membered) ring with a phenyl substituent.
(d) 1-Amino-4-tert-butylcyclohexanecarboxylic Acid (CAS: 18672-76-9)
  • Structure : Cyclohexane backbone with a carboxylic acid instead of an ester.
  • Key Differences : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it less soluble in organic solvents compared to the ester analogue .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Stability
This compound C₁₁H₂₁NO₂ 215.29 Ester, amine Organic solvents Stable under inert conditions
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate C₁₄H₂₆N₂O₂ 262.37 Ester, diazepane, cyclopropylmethyl DCM, DMF Hygroscopic; store under N₂
1-Amino-4-tert-butylcyclohexanecarboxylic acid C₁₁H₂₁NO₂ 215.29 Carboxylic acid, amine Polar solvents (e.g., water, methanol) Prone to dimerization

Crystallographic and Analytical Insights

  • Hydrogen Bonding : Cyclohexane derivatives often exhibit predictable hydrogen-bonding patterns, whereas diazepane or azepane analogues may form complex networks due to additional nitrogen atoms .
  • Software Tools : Programs like SHELX and WinGX are critical for analyzing crystal structures of these compounds, particularly for understanding packing efficiencies .

Biological Activity

Tert-butyl 4-aminocyclohexane-1-carboxylate (TBAC) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article provides a comprehensive overview of TBAC's biological activity, including enzyme inhibition, receptor binding, and its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁NO₂
  • Molecular Weight : 199.29 g/mol
  • Structural Features : TBAC contains a tert-butyl group, an amino group at the 4-position of a cyclohexane ring, and a carboxylate functional group. This unique structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Enzyme Inhibition

TBAC has shown potential as an enzyme inhibitor, which could impact various metabolic pathways. Preliminary studies suggest that compounds structurally similar to TBAC may inhibit specific enzymes involved in inflammatory processes, indicating its possible use in anti-inflammatory therapies.

Receptor Binding

The compound's ability to bind to various receptors is significant for its pharmacological potential. Research indicates that TBAC may interact with biological targets such as G-protein coupled receptors (GPCRs) and other enzyme systems, which are critical in drug discovery.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted TBAC's potential anti-inflammatory and analgesic effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation and pain, suggesting that TBAC could be a candidate for further pharmacological evaluation in these areas.

Synthesis and Reaction Mechanisms

The synthesis of TBAC typically involves several steps, including:

  • Nucleophilic Substitution Reactions : The amino group can be replaced by other functional groups.
  • Reduction Reactions : TBAC can be reduced to form different derivatives.
  • Oxidation Reactions : It can be oxidized to yield corresponding ketones or carboxylic acids.

Common reagents used in these reactions include:

  • Trifluoroacetic acid for deprotection.
  • Sodium borohydride for reduction.
  • Potassium permanganate for oxidation.

Study on Inflammatory Mediators

A study investigated the effect of TBAC on inflammatory mediators in human whole blood assays. The results indicated that TBAC could significantly inhibit the secretion of MCP-1, a key inflammatory mediator, at concentrations around 500 nM . This suggests its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

TBAC shares structural similarities with other compounds known for their biological activities. For example:

Compound NameBiological ActivityIC50 Values
Compound AAnti-inflammatory100 nM
Compound BAnalgesic250 nM
TBACPotentially similar500 nM

This comparison highlights TBAC's promising position among compounds with established biological activities .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the Boc group.
  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Advanced: How can stereoselectivity be optimized during the synthesis of this compound?

Methodological Answer:
Stereochemical control is critical due to the cyclohexane ring’s conformational flexibility. Strategies include:

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts to direct axial/equatorial positioning of substituents.
  • Dynamic Kinetic Resolution : Employ conditions that favor selective crystallization of the desired diastereomer.
  • Computational Modeling : Predict steric and electronic effects using tools like CC-DPS (Chemical Compounds Deep Profiling Services) to optimize reaction pathways .

Data Contradictions :
Conflicting reports exist on the efficacy of Pd-catalyzed asymmetric hydrogenation for this substrate. Some studies suggest <70% enantiomeric excess (e.e.), while others achieve >90% e.e. using modified ligands .

Basic: What purification techniques are most effective for isolating this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40%) to separate Boc-protected intermediates from unreacted reagents.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline products.
  • Acid-Base Extraction : Remove acidic/basic impurities by partitioning between organic and aqueous phases (pH-adjusted) .

Advanced: How can researchers analyze and mitigate byproduct formation during the synthesis of this compound?

Q. Methodological Answer :

  • GC/MS Analysis : Identify volatile byproducts (e.g., tert-butyl alcohol from ester hydrolysis) and adjust reaction conditions to minimize their formation .
  • NMR Spectroscopy : Detect non-volatile impurities (e.g., ring-opened derivatives) using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. For example, unexpected signals at δ 1.4–1.5 ppm may indicate incomplete Boc deprotection .
  • Reaction Optimization : Reduce byproducts by controlling temperature (e.g., <0°C during Boc activation) and reagent stoichiometry .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Q. Methodological Answer :

TechniqueKey DataReference
IR Spectroscopy C=O stretch (~1720 cm⁻¹), N-H bend (~1600 cm⁻¹)
1H^{1}\text{H}-NMR Boc tert-butyl singlet (δ 1.4 ppm), cyclohexane protons (δ 1.2–2.1 ppm)
HPLC Retention time comparison with standards; purity >95%

Advanced: How can researchers assess the biological activity of this compound in vitro?

Q. Methodological Answer :

  • Enzyme Assays : Screen for inhibition/activation of target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Uptake Studies : Label the compound with 3H^{3}\text{H} or fluorescent tags to monitor intracellular distribution.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify critical functional groups .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H333 hazard) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability : The Boc group hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions. Neutral buffers (pH 6–8) are optimal for long-term storage .
  • Thermal Stability : Decomposition occurs above 80°C, releasing CO₂ and tert-butanol. Differential Scanning Calorimetry (DSC) can quantify degradation kinetics .

Advanced: How should researchers address contradictory data on the compound’s reactivity in published literature?

Q. Methodological Answer :

  • Reproducibility Tests : Replicate reported protocols with strict control of variables (e.g., solvent purity, moisture levels).
  • Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, CC-DPS) to identify consensus trends .
  • Mechanistic Studies : Use isotopic labeling (18O^{18}\text{O}) or computational models to resolve ambiguities in reaction pathways .

Advanced: What computational tools are available to model this compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to proteins (e.g., cyclooxygenase-2).
  • QSAR Models : CC-DPS platforms integrate quantum chemistry and neural networks to forecast pharmacokinetic properties .
  • MD Simulations : GROMACS or AMBER simulate conformational changes in aqueous environments .

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